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molecular formula C5H14ClNO3 B2853984 Piperidin-4-one hydrochloride hydrate CAS No. 320589-77-3

Piperidin-4-one hydrochloride hydrate

Cat. No. B2853984
M. Wt: 171.62
InChI Key: GKVBMCPMWNJNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05466687

Procedure details

87.5 g of 4-chlorobenzoyl chloride and a solution of 276 g of potassium carbonate in 552 ml of water cooled to 5° C. are added successively with stirring to a suspension of 80.6 g of powdered 4-piperidone hydrochloride hydrate in 1 l of tetrahydrofuran. The mixture is stirred at ambient temperature for a further 45 minutes. The organic phase is then separated off, the aqueous phase is extracted twice more with ethyl acetate, and the organic phases are combined, dried and evaporated down. The residue is dissolved in ethyl acetate and the solution is treated with petroleum ether. 88.6 g of the title compound of melting point 61°-63° C. are obtained.
Quantity
87.5 g
Type
reactant
Reaction Step One
Quantity
276 g
Type
reactant
Reaction Step One
Name
Quantity
552 mL
Type
solvent
Reaction Step One
Quantity
80.6 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].O.Cl.[NH:19]1[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]1>O.O1CCCC1>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([N:19]2[CH2:24][CH2:23][C:22](=[O:25])[CH2:21][CH2:20]2)=[O:7])=[CH:4][CH:3]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
87.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
276 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
552 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
80.6 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at ambient temperature for a further 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added successively
CUSTOM
Type
CUSTOM
Details
The organic phase is then separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice more with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
the solution is treated with petroleum ether

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC1=CC=C(C(=O)N2CCC(CC2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 88.6 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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